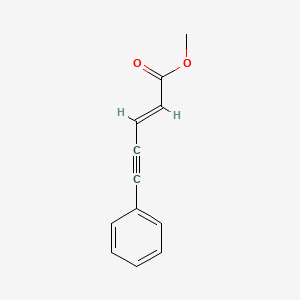![molecular formula C19H22Cl2N4O2 B15348747 Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 68877-36-1](/img/structure/B15348747.png)
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is a complex organic compound characterized by its azo group and multiple substituents on the benzene ring. This compound is part of the azo dyes family, which are widely used in various industries due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- typically involves a diazotization reaction followed by azo coupling. The process starts with the preparation of a diazonium salt from an aniline derivative, which is then coupled with a phenol or an aromatic amine to form the azo compound. The reaction conditions include maintaining a low temperature to prevent decomposition and using a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: : The azo group can be oxidized to form nitro compounds.
Reduction: : The azo group can be reduced to form hydrazo compounds.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.
Substitution: : Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Hydrazo derivatives of the compound.
Substitution: : Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying azo dye chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: : Employed in the textile and dye industries for coloring fabrics and materials.
Mecanismo De Acción
The mechanism by which Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- exerts its effects involves its interaction with molecular targets and pathways. The azo group can participate in redox reactions, influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in antimicrobial activity or antioxidant properties.
Comparación Con Compuestos Similares
Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is compared with other similar azo compounds, such as:
Acetamide, N-(2,4-dichlorophenyl)-: : Similar structure but different positions of chlorine atoms.
Acetamide, N-(2,6-dichlorophenyl)-: : Different positions of chlorine atoms and substituents.
These compounds share the azo group and acetamide moiety but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
68877-36-1 |
|---|---|
Fórmula molecular |
C19H22Cl2N4O2 |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
N-[2-[(2,5-dichlorophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c1-5-25(6-2)18-10-16(22-12(3)26)17(11-19(18)27-4)24-23-15-9-13(20)7-8-14(15)21/h7-11H,5-6H2,1-4H3,(H,22,26) |
Clave InChI |
CKNZDJWXNOMZRI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=CC(=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)

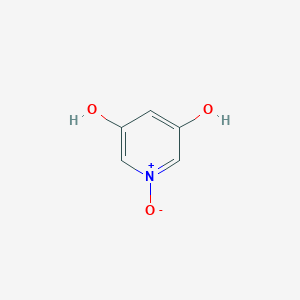

![5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine](/img/structure/B15348696.png)
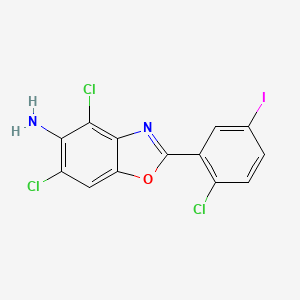
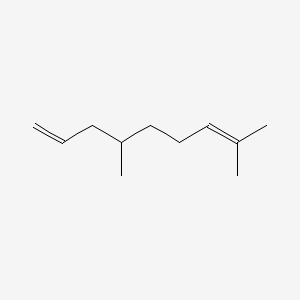
![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)
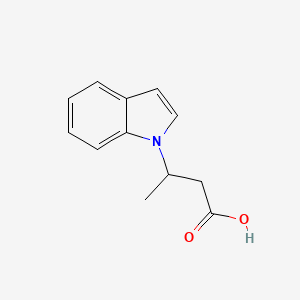
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
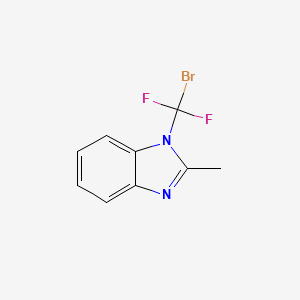
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene]-1,3-diethyl-](/img/structure/B15348740.png)
